Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate
Beschreibung
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is a specialized chemical compound notable for its role in organophosphorus chemistry and its utility in various industrial and research applications. This substance features a phosphonium cation with two tert-butyl groups and a cyclohexyl group, paired with a tetrafluoroborate anion .
Eigenschaften
Molekularformel |
C14H30BF4P |
|---|---|
Molekulargewicht |
316.17 g/mol |
IUPAC-Name |
ditert-butyl(cyclohexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C14H29P.BF4/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;2-1(3,4)5/h12H,7-11H2,1-6H3;/q;-1/p+1 |
InChI-Schlüssel |
OWXBFXGXFMZBJV-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CCCCC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate typically involves the reaction of di-tert-butyl(cyclohexyl)phosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate involves its role as a ligand or catalyst in chemical reactions. The phosphonium cation interacts with various molecular targets, facilitating reactions through coordination with transition metals and other reactive species. The tetrafluoroborate anion provides stability and enhances the compound’s solubility in different solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclohexyl group.
Di-tert-butyl(phenyl)phosphonium tetrafluoroborate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
Di-tert-butyl(cyclohexyl)phosphonium tetrafluoroborate is unique due to the presence of the cyclohexyl group, which provides enhanced stability and solubility compared to its analogs. The tert-butyl groups offer steric protection, making the compound highly stable and suitable for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
